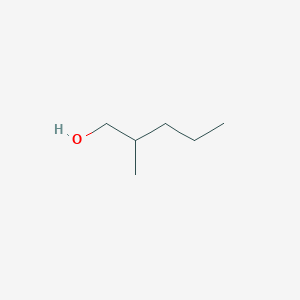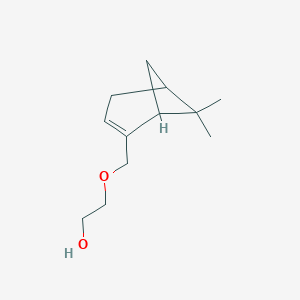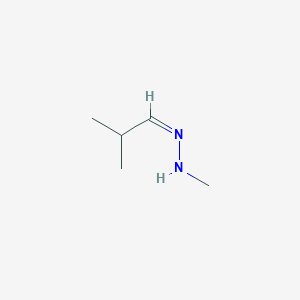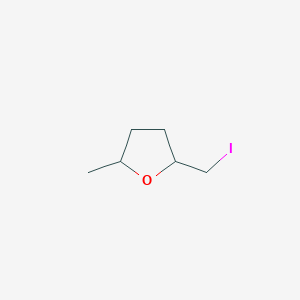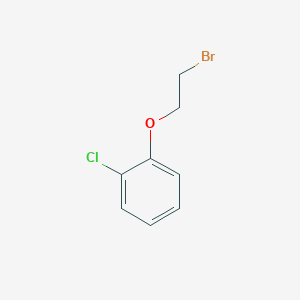
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea, also known as EPM-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EPM-1 belongs to the class of compounds known as pyrrolidinyl ureas, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory and analgesic effects.
Effets Biochimiques Et Physiologiques
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has also been shown to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea in laboratory experiments is its well-characterized pharmacological profile. The compound has been extensively studied in animal models, and its biological effects have been well-documented. Additionally, 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the laboratory.
One limitation of using 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea in laboratory experiments is its potential toxicity. While the compound has been shown to be relatively safe in animal models, its long-term effects in humans are not fully understood. Additionally, the precise mechanism of action of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea. One area of interest is the development of novel therapeutic applications for the compound. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has shown promise in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent for these conditions.
Another area of interest is the development of new synthetic methods for 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea and related pyrrolidinyl urea compounds. Improved synthetic methods could lead to the development of new compounds with enhanced biological activity and improved pharmacological properties.
Finally, further research is needed to fully understand the mechanism of action of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea and related compounds. A better understanding of the biological effects of these compounds could lead to the development of new therapeutic applications and improved treatment options for a range of diseases and conditions.
Méthodes De Synthèse
The synthesis of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea involves the reaction of p-methoxyphenyl isocyanate with 1-ethyl-3-pyrrolidinylamine in the presence of a suitable solvent and catalyst. The resulting product is purified through recrystallization to obtain pure 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea.
Applications De Recherche Scientifique
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has also been shown to exhibit potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
18471-30-2 |
|---|---|
Nom du produit |
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea |
Formule moléculaire |
C14H21N3O2 |
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
1-(1-ethylpyrrolidin-3-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C14H21N3O2/c1-3-17-9-8-12(10-17)16-14(18)15-11-4-6-13(19-2)7-5-11/h4-7,12H,3,8-10H2,1-2H3,(H2,15,16,18) |
Clé InChI |
AZKKREYRSKLZMK-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1)NC(=O)NC2=CC=C(C=C2)OC |
SMILES canonique |
CCN1CCC(C1)NC(=O)NC2=CC=C(C=C2)OC |
Synonymes |
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



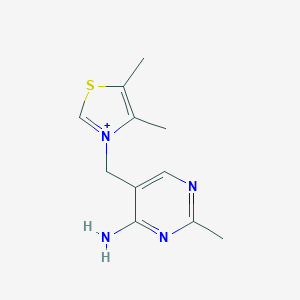
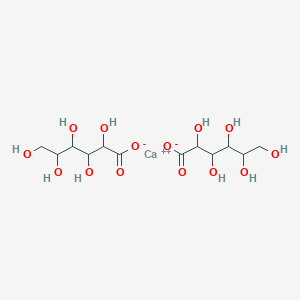
![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)
